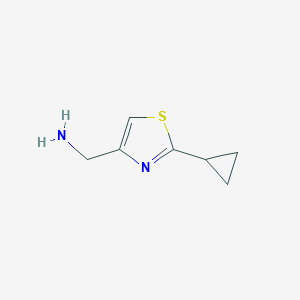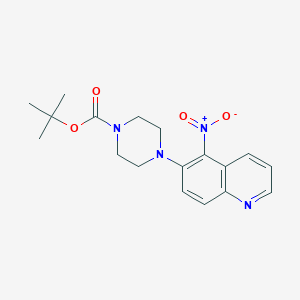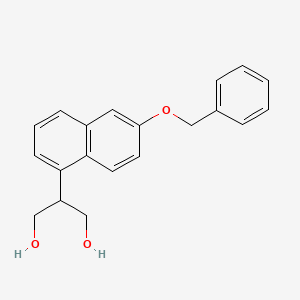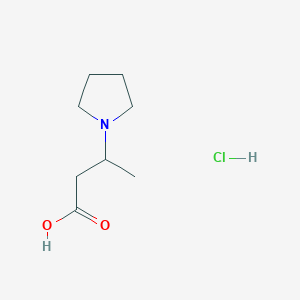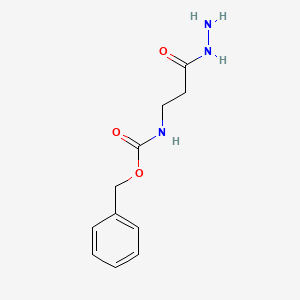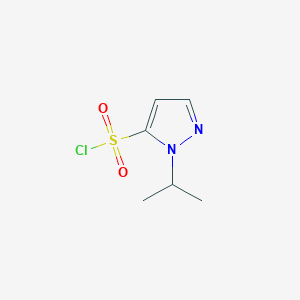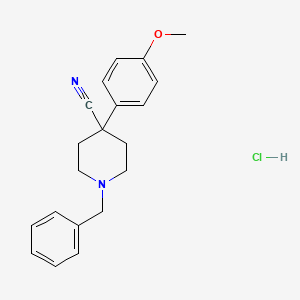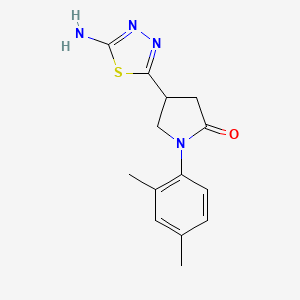
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, also known as 4-ATD, is an organic compound with a wide range of applications in scientific research. It is used in various applications such as synthesis, drug development, and drug delivery. 4-ATD is a highly versatile compound, with a wide range of properties, making it an attractive choice for many scientific researchers.
Scientific Research Applications
Antitubercular and Antifungal Activity
The compound has been studied for its potential in treating infectious diseases. Specifically, derivatives of 1,3,4-thiadiazole, including structures similar to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, have shown promising antitubercular and antifungal activities. This indicates its potential use in developing treatments for such infections (Syed et al., 2013).
Antioxidant and Antitumor Activity
Derivatives of 1,3,4-thiadiazole have also been synthesized and evaluated for their antioxidant and antitumor properties. These compounds, including analogs of this compound, have shown promising results, indicating their potential in the development of cancer treatment drugs and in managing oxidative stress (Hamama et al., 2013).
Cytotoxicity and Molecular Docking Study
Further research into 1,3,4-thiadiazole derivatives, including structures akin to this compound, has revealed notable cytotoxicity against various cancer cell lines. Molecular docking studies have supported these findings, offering insights into the compound's potential interaction with biological targets and its promise in anticancer therapy (Abouzied et al., 2022).
Anti-inflammatory and Analgesic Activities
Some novel derivatives of 1,3,4-thiadiazole have been synthesized and assessed for their anti-inflammatory and analgesic effects. These studies suggest the potential of this compound in the development of new drugs aimed at treating pain and inflammation (Kothamunireddy & Galla, 2021).
properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-3-4-11(9(2)5-8)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQXVSNKFLLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)


![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)
